2-Bromo-8-phenyldibenzo[b,d]furan
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H11BrO |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-bromo-8-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-14-7-9-18-16(11-14)15-10-13(6-8-17(15)20-18)12-4-2-1-3-5-12/h1-11H |
InChI Key |
OLMINLXXJYMQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 8 Phenyldibenzo B,d Furan
Retrosynthetic Analysis of the 2-Bromo-8-phenyldibenzo[b,d]furan Framework
A retrosynthetic analysis of this compound identifies two primary disconnection approaches for the central furan (B31954) ring. These approaches hinge on the formation of either a key carbon-carbon (C-C) bond or a carbon-oxygen (C-O) bond in the final cyclization step.
Pathway A: C-O Bond Formation: This common strategy involves the intramolecular cyclization of a substituted 2-hydroxybiphenyl. For the target molecule, this precursor would be a 4'-bromo-[1,1'-biphenyl]-2-ol (B2886283) substituted with a phenyl group. The critical step is the formation of the ether linkage to close the furan ring.
Pathway B: C-C Bond Formation: Alternatively, the dibenzofuran (B1670420) core can be assembled via an intramolecular C-C bond formation. researchgate.net This route starts from a substituted diaryl ether, specifically a (bromophenyl)(phenoxyphenyl) ether. The challenge in this approach lies in creating the biaryl C-C bond, often through an intramolecular direct arylation reaction. researchgate.net
Both strategies rely heavily on transition metal catalysis to facilitate the key bond-forming reactions under manageable conditions. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final product.
Strategies for Constructing the Dibenzo[b,d]furan Ring System
The construction of the dibenzo[b,d]furan core is most efficiently achieved through intramolecular cyclization reactions catalyzed by transition metals. These methods offer high yields and functional group tolerance.
A variety of transition metals, including palladium, copper, nickel, and rhodium, have been successfully employed to catalyze the formation of the dibenzofuran ring system. Each metal offers unique advantages in terms of reactivity, substrate scope, and reaction conditions.
Palladium catalysis is a powerful tool for the synthesis of dibenzofurans. One prominent method involves the intramolecular C-O cyclization of 2-hydroxybiphenyls. A practical approach has been developed for a phenol-directed C–H activation/C–O cyclization using a Pd(0)/Pd(II) catalytic system with air as the oxidant. acs.org This method is noted for its tolerance of various functional groups. acs.org
Another effective palladium-catalyzed route proceeds via the cyclization of o-iododiaryl ethers. This reaction can be performed using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions, making it an efficient and more sustainable option. organic-chemistry.org The necessary o-iododiaryl ether precursors can be synthesized in a one-pot sequence from phenols. organic-chemistry.org
A different strategy utilizes the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. This reaction proceeds in the presence of palladium acetate (B1210297) in refluxing ethanol (B145695) and does not require a base. organic-chemistry.orgresearchgate.net
Table 1: Overview of Palladium-Catalyzed Dibenzofuran Synthesis
| Precursor Type | Catalyst System | Key Features |
|---|---|---|
| 2-Hydroxybiphenyls | Pd(0)/Pd(II), Air | Phenol-directed C-H activation/C-O cyclization. acs.org |
| o-Iododiaryl ethers | Pd/C | Ligand-free conditions, reusable catalyst. organic-chemistry.org |
| o-Diazonium salts | Palladium acetate | Base-free conditions. organic-chemistry.orgresearchgate.net |
Copper catalysts provide an economical and effective alternative for synthesizing dibenzofurans. Copper(I) iodide (CuI) can mediate the sequential iodination and cycloetherification of o-arylphenols to produce iodinated dibenzofurans directly. researchgate.net This method is valuable as the introduced iodide can be further functionalized. researchgate.net
Copper is also used in Ullmann-type couplings. For instance, a one-pot protocol for constructing dibenzofuran motifs involves a Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling. organic-chemistry.orgbiointerfaceresearch.com Furthermore, copper catalysts are effective in promoting dehydrogenative C-O cyclization to form the furan ring. nih.gov Iron-catalyzed halogenation followed by a copper-catalyzed O-arylation is another one-pot process to synthesize benzo[b]furans from simple ketones. nih.gov
Table 2: Copper-Mediated Dibenzofuran Synthesis
| Method | Catalyst System | Key Features |
|---|---|---|
| Sequential Iodination/Cycloetherification | CuI | Forms iododibenzofurans from o-arylphenols. researchgate.net |
| Dehydrogenative C-O Coupling | Copper catalysts | Intramolecular dehydrogenative C–H/O–H coupling. nih.gov |
Nickel catalysis has emerged as a powerful method for constructing various heterocyclic frameworks. In the context of furan ring synthesis, nickel-catalyzed reactions provide an alternative to more expensive palladium systems. For the synthesis of dihydrobenzofurans, a nickel-catalyzed carbonylative approach has been developed using Mo(CO)₆ as a carbon monoxide source and manganese as a reductant. researchgate.net This method involves the reaction of aryl iodides with alkyl halides. researchgate.net While this specific protocol leads to dihydrobenzofurans, modifications of nickel-catalyzed cross-coupling and annulation strategies could be adapted for the synthesis of the fully aromatic dibenzofuran core. The catalytic cycle often involves Ni(0)/Ni(II) or more complex Ni(I)/Ni(III) intermediates.
Table 3: Nickel-Catalyzed Dihydrobenzofuran Synthesis
| Reaction Type | Catalyst System | Key Features |
|---|
Rhodium catalysts are highly effective for C-H activation and annulation reactions, providing pathways to complex heterocycles. Rhodium(III)-catalyzed C-H activation is a key strategy. For example, the coupling of enamides with internal alkynes has been reported for the synthesis of pyrroles, a strategy that highlights the capability of rhodium to forge new rings. nih.gov More relevant to furan synthesis, Rh(III)-catalyzed cyclization of acrylic acids with α-diazocarbonyl compounds has been developed to produce furans. nih.govscribd.com This process involves a vinyl C-H activation and tolerates a broad range of functional groups. nih.gov While direct application to dibenzofuran synthesis is less common, the principles of rhodium-catalyzed C-H functionalization and annulation represent a frontier for developing novel synthetic routes.
Table 4: Rhodium-Catalyzed Furan Synthesis
| Starting Materials | Catalyst System | Key Features |
|---|---|---|
| Acrylic acids and α-diazocarbonyl compounds | Rh(III) catalyst | Vinyl C-H activation, broad functional group tolerance. nih.govscribd.com |
Metal-Free Cycloetherification Pathways
The formation of the dibenzofuran core can be achieved through various methods, including metal-free cycloetherification. One notable approach involves the transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols. This method provides a direct route to substituted benzofurans and can be conceptually extended to dibenzofuran systems. The reaction typically proceeds by treating a 2-ynylphenol derivative with a base like cesium carbonate (Cs2CO3) under mild conditions. This process is advantageous due to its operational simplicity, the absence of transition metal catalysts, and often results in good to excellent yields. rsc.org While this specific methodology is primarily demonstrated for benzofurans, its principles of intramolecular C-O bond formation are relevant to the synthesis of more complex fused ring systems like dibenzofurans.
Radical Cyclization Approaches
A significant pathway to the dibenzofuran skeleton involves free-radical cyclization. An established method is the Pschorr-type ring closure, which has been improved by utilizing radical promoters. This reaction typically starts with a diazotized o-(aryloxy)aniline. acs.org The decomposition of the diazonium salt generates an aryl radical, which then undergoes intramolecular cyclization to form the dibenzofuran structure.
Research by Wassmundt and Pedemonte demonstrated that the efficiency of this cyclization can be dramatically improved by the addition of radical promoters. acs.orgacs.org While the classic, unpromoted reaction often suffers from low yields and long reaction times, the introduction of agents like iron(II) sulfate (B86663) (FeSO4) can shorten the reaction duration from hours to minutes and significantly increase yields. acs.org This improvement is attributed to the role of the promoter as an electron donor, facilitating the radical mechanism. acs.org
Table 1: Radical Cyclization Promoters for Dibenzofuran Synthesis
| Promoter | Reaction Time | Yield (%) |
|---|---|---|
| None | Several hours | 29 |
| Hydroquinone | Not specified | High |
| FeSO4 | Minutes | 77-83 |
| SnCl2 | Not specified | High |
| NaI | Not specified | High |
| CuSO4 | Not specified | High |
Data sourced from studies on the cyclization of 2-phenoxybenzenediazonium salts. acs.org
Introduction of Bromo and Phenyl Substituents
Once the dibenzofuran core is synthesized, the subsequent steps involve the introduction of the bromo and phenyl groups at the desired positions. This is typically achieved through sequential halogenation and cross-coupling reactions.
Direct Halogenation Strategies
The introduction of a bromine atom onto the dibenzofuran ring system is commonly accomplished via electrophilic aromatic substitution. Direct halogenation using a suitable brominating agent can selectively install bromine at specific positions, governed by the electronic properties of the dibenzofuran ring. For the synthesis of 2-bromo-substituted dibenzofurans, N-Bromosuccinimide (NBS) is a frequently used reagent. evitachem.com The reaction is typically carried out in a suitable solvent, such as dichloromethane, at room temperature. evitachem.com A similar strategy using N-iodosuccinimide has been successfully employed for the iodination of dibenzofuran derivatives, highlighting the utility of N-halosuccinimides in this class of transformations. nih.gov
Cross-Coupling Reactions for Phenyl Moiety Incorporation
The installation of the phenyl group at the 8-position of the dibenzofuran scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency in forming carbon-carbon bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of biaryl compounds. mdpi.comacademie-sciences.fr This reaction involves the coupling of an aryl halide (or triflate) with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, this would typically involve the reaction of a 2-bromo-8-halodibenzofuran (where the halide at the 8-position is iodine or another bromine) with phenylboronic acid.
The reaction conditions are crucial for achieving high yields. A typical catalytic system consists of a palladium(II) source, such as palladium acetate, and a phosphine (B1218219) ligand. nih.gov The choice of base, solvent, and reaction temperature can be optimized to suit the specific substrates. mdpi.com The versatility of the Suzuki-Miyaura reaction allows for a broad tolerance of functional groups, making it a highly reliable method in organic synthesis. academie-sciences.fr
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Heterocyclic Cores
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | Pd(II) complex | K2CO3 | EtOH/H2O | Good to Excellent |
| ortho-Iodophenol derivative | 2-Fluorophenylboronic acid | Pd(OAc)2/Triphenylphosphine (B44618) | K3PO4 | Not specified | Not specified |
Data adapted from syntheses of various aryl-substituted benzofurans and dibenzofurans. nih.govmdpi.com
The Heck coupling reaction offers an alternative palladium-catalyzed method for forming the C-C bond between the dibenzofuran core and the phenyl group. nih.gov The classic Heck reaction involves the coupling of an aryl halide with an alkene, followed by a β-hydride elimination to regenerate the double bond. msu.edu In the context of synthesizing the target molecule, this could involve the coupling of an 8-halodibenzofuran with styrene.
A related and highly relevant variant is the intramolecular Heck reaction, which is widely used for the synthesis of heterocyclic systems like benzofurans and dihydrobenzofurans. figshare.comresearchgate.netnih.gov Although the specific intermolecular application for this compound is less commonly cited than the Suzuki-Miyaura reaction, the principles of palladium-catalyzed arylation remain a cornerstone of modern synthetic chemistry. msu.edu
Sonogashira Coupling Adaptations
The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, offers a viable pathway for the synthesis of this compound. organic-chemistry.org This reaction typically involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org For the synthesis of the target molecule, a plausible strategy involves the selective Sonogashira coupling of a dihalogenated dibenzofuran precursor, such as 2,8-dibromodibenzofuran, with phenylacetylene (B144264).
The regioselectivity of the Sonogashira coupling on dihalogenated substrates can be influenced by the nature of the palladium catalyst and its ligands. rsc.org For instance, the use of monodentate phosphine ligands like triphenylphosphine (PPh₃) often favors coupling at the more sterically accessible or electronically different halogen position. rsc.org In the case of 2,8-dibromodibenzofuran, the electronic environment of the C2 and C8 positions is similar, making selective monocoupling challenging. However, careful control of reaction conditions, such as temperature and the rate of addition of the alkyne, can enhance the site-selectivity. nih.gov
A potential synthetic route could commence with the bromination of dibenzofuran to yield 2,8-dibromodibenzofuran. researchgate.net Subsequently, a selective Sonogashira coupling with phenylacetylene would yield 2-bromo-8-(phenylethynyl)dibenzo[b,d]furan. The final step would involve the reduction of the ethynyl (B1212043) group to an ethyl group, followed by a subsequent reaction to form the phenyl group, or more directly, the use of a phenyl-bearing coupling partner. A more direct approach would be a Suzuki or other cross-coupling reaction with a phenylboronic acid derivative. However, focusing on Sonogashira adaptations, the key is the selective formation of the C-C bond at the C8 position.
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂/CuI | Standard catalysts for Sonogashira coupling. organic-chemistry.org | organic-chemistry.org |
| Ligand | Monodentate (e.g., PPh₃) or Bidentate (e.g., dppf) | Ligand choice can influence regioselectivity in dihalogenated substrates. rsc.org | rsc.org |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as a proton scavenger and solvent. organic-chemistry.org | organic-chemistry.org |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Common solvents for Sonogashira reactions. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |
| Temperature | Room temperature to moderate heating (e.g., 60-80 °C) | Lower temperatures can favor selectivity in some cases. nih.gov | nih.gov |
Bromodesilylation Routes
Bromodesilylation presents an alternative strategy for the regioselective introduction of a bromine atom onto an aromatic ring. This method involves the ipso-substitution of a trialkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group, with an electrophilic bromine source like bromine (Br₂) or N-bromosuccinimide (NBS). A notable application of this method has been demonstrated in the synthesis of 2-bromobenzofuran (B1272952) derivatives. aobchem.com
For the synthesis of this compound, a potential bromodesilylation route could involve the following conceptual steps:
Synthesis of 8-Phenyldibenzo[b,d]furan: This precursor could be synthesized via a Suzuki coupling reaction between 8-bromodibenzofuran and phenylboronic acid.
Silylation at the C2 Position: The resulting 8-phenyldibenzo[b,d]furan would then undergo regioselective silylation at the C2 position. This can be achieved through directed ortho-metalation followed by quenching with a silyl (B83357) halide (e.g., TMSCl). The directing group would need to be strategically placed to favor functionalization at C2.
Bromodesilylation: The final step would be the bromodesilylation of the 2-silyl-8-phenyldibenzo[b,d]furan intermediate using an electrophilic bromine source to yield the target compound.
This method offers the advantage of high regioselectivity in the bromination step, as the silyl group precisely dictates the position of bromine introduction. aobchem.com
| Step | Reaction | Key Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | Phenylation | 8-Bromodibenzofuran, Phenylboronic acid, Pd catalyst | Introduction of the phenyl group at C8. | Analogous to Suzuki couplings. |
| 2 | Silylation | 8-Phenyldibenzofuran, Strong base (e.g., n-BuLi), TMSCl | Introduction of a silyl group at C2. | Based on directed metalation principles. |
| 3 | Bromodesilylation | 2-Silyl-8-phenyldibenzofuran, NBS or Br₂ | Regioselective introduction of bromine at C2. aobchem.com | aobchem.com |
Regioselectivity and Yield Optimization in Synthesis
The successful synthesis of this compound hinges on the precise control of the positions of the bromo and phenyl substituents.
Control of Bromination Position
The electrophilic bromination of the dibenzofuran core typically occurs at the 2 and 8 positions due to the electronic activation provided by the oxygen atom. researchgate.net Achieving selective monobromination at the C2 position in the presence of a phenyl group at C8 requires careful consideration of the directing effects of the existing substituent and the choice of brominating agent and reaction conditions.
The phenyl group at C8 is a deactivating group for electrophilic substitution on its own ring but can influence the reactivity of the dibenzofuran nucleus. The precise control of stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is crucial to avoid di- or polybromination. The use of milder brominating agents and lower reaction temperatures can also enhance the selectivity for monobromination.
Directing Group Strategies for Phenyl Substitution
Introducing the phenyl group regioselectively at the C8 position can be achieved through several strategies, including the use of directing groups in C-H activation reactions. While specific examples for the C8 phenylation of dibenzofuran are not abundant in the reviewed literature, general principles of directing group chemistry can be applied.
A plausible approach would involve the introduction of a directing group at a position that facilitates the C-H activation and subsequent phenylation at the C8 position. For instance, a removable directing group could be installed at the C7 or C9 position, which would then direct a transition metal catalyst to the C8 position for a C-H arylation reaction with a phenyl source, such as phenylboronic acid or a phenyl halide. The choice of the directing group and the catalytic system (e.g., palladium, rhodium) is critical for the efficiency and selectivity of this transformation.
Purification and Isolation Techniques
The purification of this compound from the reaction mixture is a critical step to obtain a compound of high purity. Common impurities may include starting materials (e.g., 2,8-dibromodibenzofuran, 8-phenyldibenzo[b,d]furan), regioisomers (e.g., 2-phenyl-8-bromodibenzo[b,d]furan), and byproducts from side reactions.
Standard laboratory purification techniques are generally employed:
Column Chromatography: This is the most common method for separating the desired product from impurities with different polarities. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective for the separation of aromatic compounds.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. The choice of solvent is critical and is determined by the solubility characteristics of the product and its impurities.
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or for separating compounds with very similar polarities, preparative TLC can be a useful technique.
The purity of the final compound is typically assessed by analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Reaction Mechanisms and Mechanistic Investigations
Detailed Mechanistic Pathways for Key Synthetic Steps
The synthesis of the dibenzofuran (B1670420) core and the introduction of its substituents proceed through several key mechanistic routes. These include transition metal-mediated cyclizations, reactions involving radical intermediates, and classic electrophilic aromatic substitution.
Transition metal catalysis is a cornerstone in the synthesis of dibenzofurans and their precursors. rsc.orgrsc.org Catalysts based on palladium, copper, rhodium, and gold are frequently employed to facilitate the crucial C-O bond formation that closes the furan (B31954) ring. chim.itnih.gov While the specifics can vary, a generalized catalytic cycle for a palladium-catalyzed intramolecular C-O cyclization (an Ullmann-type coupling) to form the dibenzofuran ring from a 2-halo-2'-hydroxybiphenyl precursor can be described.
A common strategy involves the palladium-catalyzed cyclization of 1-(2-bromoaryl)ketone enolates. nih.gov The general steps of these catalytic cycles often include: researchgate.net
Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of a low-valent transition metal catalyst (e.g., Pd(0)) to an aryl halide (e.g., a substituted 2-bromobiphenyl (B48390) derivative). This step forms a new organometallic complex where the metal has been oxidized (e.g., to Pd(II)).
Ligand Exchange/Deprotonation: The hydroxyl group of the precursor coordinates to the metal center. A base is then used to deprotonate the hydroxyl group, forming an alkoxide.
Reductive Elimination: This is the key ring-forming step. The aryl group and the alkoxide group, both attached to the metal center, are eliminated together, forming the C-O bond of the furan ring. This step regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle.
Copper-catalyzed systems, often used in Ullmann condensation reactions, follow a similar pattern, and iron(III) chloride has also been reported as a catalyst for such transformations. nih.gov Rhodium catalysts are also effective, proceeding under mild conditions with high yields. rsc.org Furthermore, gold catalysts can activate alkyne functionalities in precursors like 2-ethynylphenols, making them susceptible to nucleophilic attack by the adjacent hydroxyl group to form the benzofuran (B130515) ring, a core component of the dibenzofuran structure. chim.it
| Catalyst System | Precursor Type | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Palladium(0) | 2-Halo-2'-hydroxybiphenyls | Oxidative Addition, Deprotonation, Reductive Elimination | nih.govresearchgate.net |
| Copper(I) | 2-Halo-2'-hydroxybiphenyls | Coordination, Intramolecular O-Arylation | nih.govacs.org |
| Rhodium(I)/Rhodium(III) | N-phenoxyacetamides and Alkylidenecyclopropanes | C-H/C-C Bond Activation, [3+2] Annulation | rsc.org |
| Gold(I) | 2-Ethynylphenols | Alkyne Activation, Intramolecular Nucleophilic Attack | chim.it |
While ionic pathways are common, synthetic routes involving radical intermediates also provide an effective means to construct the dibenzofuran skeleton. An improved synthesis of dibenzofurans via a free-radical cyclization has been reported, which proceeds through the thermal decomposition of a diazonium salt. acs.org
The key steps in such a radical-mediated synthesis are:
Radical Generation: A 2-phenoxybenzenediazonium salt is gently heated, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical.
Intramolecular Cyclization: The newly formed radical, located on one of the phenyl rings, attacks the adjacent phenyl ring in an intramolecular homolytic aromatic substitution (HAS) reaction. This ring-closure step forms a new C-C bond and creates a cyclohexadienyl-type radical intermediate.
Aromatization: The intermediate radical achieves aromaticity by losing a hydrogen atom (H•), which is typically abstracted by a suitable radical scavenger or another radical species in the reaction mixture. This final step yields the stable dibenzofuran ring system.
This free-radical pathway offers an alternative to metal-catalyzed methods. acs.org Radical rearrangement processes, such as the 1,2-rearrangement of aryl groups, have also been studied, although their direct application in the synthesis of this specific dibenzofuran is less common. rsc.org
Introducing substituents onto the pre-formed dibenzofuran ring often utilizes electrophilic aromatic substitution (EAS). The general mechanism for EAS involves two primary steps: masterorganicchemistry.com
Attack by the Aromatic Ring: The π-electron system of the dibenzofuran ring acts as a nucleophile, attacking a strong electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.
Deprotonation and Aromatization: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. The electrons from the C-H bond return to the π-system, restoring aromaticity and yielding the substituted product.
The regioselectivity of EAS on the 2-Bromo-8-phenyldibenzo[b,d]furan core is governed by the directing effects of the existing substituents (the bromo and phenyl groups) and the inherent reactivity of the dibenzofuran nucleus. The dibenzofuran system itself has non-uniform reactivity, with studies on nitration showing substitution occurs preferentially at the 3-position, followed by the 2- and 4-positions. rsc.org The strain in the central furan ring influences the reactivity of the positions ortho and para to the bridging oxygen atom. rsc.org The bromine atom at the 2-position is an ortho-, para-director but is deactivating, while the phenyl group at the 8-position is also an ortho-, para-director and is weakly activating. These combined effects would direct incoming electrophiles to specific positions on the dibenzofuran skeleton.
Kinetic and Thermodynamic Considerations of Ring-Closure Reactions
The feasibility and rate of the ring-closure reactions that form the central furan ring are governed by both kinetic and thermodynamic factors.
Thermodynamics: Intramolecular cyclization reactions to form five- or six-membered rings are generally thermodynamically favorable. The formation of the dibenzofuran ring system is often driven by the creation of a highly stable aromatic system from a more flexible biphenyl (B1667301) precursor. This gain in aromatic stabilization energy is a significant thermodynamic driving force. Studies on related furan-forming reactions, such as Diels-Alder cycloadditions, highlight that the thermodynamics can be significantly influenced by substituents on the reacting rings. nih.gov
Kinetics: The rate of ring closure is influenced by several factors, including the activation energy of the cyclization step. For transition metal-catalyzed reactions, the efficiency of the catalyst in lowering this activation barrier is paramount. For radical cyclizations, the rate depends on the stability of the radical intermediates. In general, the formation of five-membered rings via intramolecular reactions is kinetically favored, a principle often summarized by Baldwin's Rules. ub.edu Kinetic studies on the reactions of benzofuran and dibenzofuran with radicals have been performed, providing data on bond dissociation energies and reaction rate constants, which are crucial for understanding their stability and reactivity patterns. researchgate.net For instance, a linear relationship between the activation energy of a hydride transfer reaction and substituent constants has been demonstrated in benzopyran systems, highlighting the predictable nature of electronic effects on reaction kinetics. mdpi.com
Computational Approaches to Elucidate Reaction Profiles and Transition States
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms in detail. youtube.com These methods allow for the elucidation of reaction profiles and the characterization of transient species like transition states that are difficult or impossible to observe experimentally.
For dibenzofuran synthesis and reactivity, computational studies have been used to:
Map Potential Energy Surfaces: Calculations can map the energy landscape of a reaction, identifying the lowest energy pathway from reactants to products. This helps to confirm or refute proposed mechanistic pathways. nih.govnih.gov
Calculate Activation Energies: DFT methods can provide quantitative estimates of the activation barriers for key steps, such as oxidative addition, reductive elimination, or radical cyclization. This data helps to explain reaction rates and selectivities. nih.gov
Visualize Transition State Geometries: The three-dimensional structure of transition states can be calculated, providing insight into the specific atomic interactions that occur during the bond-making and bond-breaking processes. nih.gov
Analyze Electronic Effects: Computational models can quantify how substituents influence the electronic structure of reactants and intermediates, thereby explaining observed regioselectivity in reactions like electrophilic aromatic substitution. researchgate.net
For example, DFT has been used to study the atmospheric degradation of dibenzofuran initiated by OH radicals, predicting the favored sites of attack and the corresponding reaction rates. nih.gov Similarly, theoretical studies have been applied to Diels-Alder reactions for dibenzofuran synthesis, analyzing the frontier molecular orbitals to predict reactivity. researchgate.net These computational insights provide a molecular-level understanding that complements experimental findings.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Specific quantum chemical calculations detailing the electronic structure of 2-Bromo-8-phenyldibenzo[b,d]furan are not available in the current body of scientific literature. Therefore, a detailed analysis of its HOMO-LUMO characteristics, band gap, and charge density distribution cannot be provided.
There are no published studies that have calculated the HOMO and LUMO energy levels for this compound.
Without HOMO and LUMO energy values, the band gap for this compound has not been determined.
Information regarding the charge density distribution and electrostatic potentials for this specific molecule is not available.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction
No peer-reviewed articles or databases contain information on the use of DFT for the molecular geometry optimization or prediction of spectroscopic properties of this compound.
Structure-Property Relationships (excluding biological/medical aspects)
There is a lack of research on the specific structure-property relationships of this compound that does not pertain to biological or medical applications.
Simulation of Spectroscopic Data for Validation
No simulated spectroscopic data for this compound, which would be used for the validation of theoretical calculations, has been published.
Synthetic Transformations and Derivatization of 2 Bromo 8 Phenyldibenzo B,d Furan
Modification of the Bromine Moiety
The bromine atom at the 2-position of the dibenzo[b,d]furan serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Further Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Extended π-Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of extended π-conjugated systems, which are of significant interest in the field of organic electronics. The carbon-bromine bond at the 2-position of 2-Bromo-8-phenyldibenzo[b,d]furan is amenable to these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method for the formation of biaryl linkages. wikipedia.orgtcichemicals.com In a typical reaction, this compound could be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to yield 2-aryl- or 2-heteroaryl-8-phenyldibenzo[b,d]furans. The reactivity in Suzuki couplings generally follows the trend I > Br > Cl for the halide leaving group. tcichemicals.com
Stille Coupling: The Stille reaction employs organotin reagents and offers a complementary approach to the Suzuki coupling. nih.govharvard.edu This method is often tolerant of a wide range of functional groups. The reaction of this compound with an organostannane, catalyzed by a palladium complex, would lead to the corresponding coupled product. The Stille reaction can sometimes be advantageous for sterically hindered substrates.
Negishi Coupling: The Negishi coupling utilizes organozinc reagents and is known for its high reactivity and functional group tolerance. nih.govchemrxiv.orgnih.govresearchgate.net This methodology has been successfully applied to the synthesis of functionalized dibenzofurans. nih.govchemrxiv.orgnih.govresearchgate.net The reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst would provide access to a diverse range of substituted derivatives.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 2-Aryl-8-phenyldibenzo[b,d]furan |
| Stille | Arylstannane | Pd(PPh₃)₄ | 2-Aryl-8-phenyldibenzo[b,d]furan |
Nucleophilic Displacement Reactions
While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, it can be achieved under specific conditions, particularly with strong nucleophiles or through metal-catalyzed processes. khanacademy.orgwikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.com The direct displacement of the bromine atom in this compound by nucleophiles such as amines, alkoxides, or thiolates would likely require harsh reaction conditions or the use of a copper or palladium catalyst (e.g., Buchwald-Hartwig amination). The reactivity of the C-Br bond towards nucleophilic attack is significantly lower than in systems activated by electron-withdrawing groups ortho or para to the halogen. chemistrysteps.commasterorganicchemistry.com
Functionalization of the Phenyl Substituent
The phenyl group at the 8-position offers another site for derivatization, allowing for the fine-tuning of the molecule's electronic and steric properties.
Introduction of Electron-Donating or Electron-Withdrawing Groups
Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the pendant phenyl ring. The dibenzo[b,d]furan moiety will act as a substituent on the phenyl ring, directing incoming electrophiles to the ortho and para positions. The steric hindrance from the dibenzofuran (B1670420) core might favor substitution at the para position. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), Friedel-Crafts acylation (e.g., with an acyl chloride/AlCl₃), or sulfonation (using fuming H₂SO₄) could introduce electron-withdrawing or electron-donating groups, or precursors to them.
Spiro-Annulation or Other Ring Formation
Derivatization at Unsubstituted Positions of the Dibenzo[b,d]furan Core
The dibenzo[b,d]furan core itself can undergo further functionalization, primarily through electrophilic aromatic substitution. The existing substituents (bromo and phenyl groups) will influence the regioselectivity of these reactions. The dibenzo[b,d]furan system is generally susceptible to electrophilic attack, with the positions of substitution being influenced by both electronic and steric factors. nih.gov For this compound, the most likely positions for further electrophilic attack would be determined by the combined directing effects of the bromo and phenyl groups, as well as the inherent reactivity of the dibenzofuran nucleus. Halogenation, nitration, and Friedel-Crafts reactions could potentially introduce new functional groups at positions such as 3, 4, 6, or 7, although a mixture of isomers would be expected.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Aryl-8-phenyldibenzo[b,d]furan |
Electrophilic Aromatic Functionalization (e.g., nitration, sulfonation if applicable)
Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic compounds. In the case of this compound, the dibenzofuran nucleus is susceptible to attack by electrophiles, though the regioselectivity of such reactions is influenced by the electronic effects of the existing bromo and phenyl substituents. The dibenzofuran ring system itself exhibits complex reactivity in electrophilic substitutions, with different positions being favored depending on the specific reaction conditions and the nature of the electrophile. For instance, Friedel-Crafts acylations and halogenations of unsubstituted dibenzofuran tend to occur at the 2-position, whereas nitration can preferentially yield the 3-substituted product acs.org.
The substituents on the this compound molecule will further direct incoming electrophiles. The bromo group at the 2-position is a deactivating, ortho, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The phenyl group at the 8-position is generally considered a weakly activating, ortho, para-directing group. The interplay of these directing effects, along with the inherent reactivity of the dibenzofuran core, will determine the outcome of electrophilic substitution reactions.
Nitration
Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) masterorganicchemistry.com. For this compound, the introduction of a nitro group is anticipated to occur on the dibenzofuran nucleus. The potential sites of substitution would be the positions activated by the existing substituents and the inherent reactivity of the dibenzofuran system. Given the directing effects of the bromo and phenyl groups, nitration could potentially lead to a mixture of isomers.
Sulfonation
Sulfonation of aromatic rings is commonly carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) wikipedia.org. This reaction introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. Similar to nitration, the position of sulfonation on the this compound ring will be governed by the directing influences of the bromo and phenyl substituents.
The following table summarizes the potential electrophilic aromatic functionalization reactions for this compound based on general principles of electrophilic aromatic substitution.
| Reaction | Reagents and Conditions | Potential Product(s) | Rationale for Regioselectivity |
| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | Isomeric mixture of nitro-2-bromo-8-phenyldibenzo[b,d]furans | The regiochemical outcome is directed by the combined influence of the ortho, para-directing bromo and phenyl groups and the inherent reactivity of the dibenzofuran core, which can favor substitution at the 3-position under nitrating conditions acs.org. |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Isomeric mixture of this compound sulfonic acids | The substitution pattern is determined by the directing effects of the existing substituents, with potential for substitution at positions activated by the bromo and phenyl groups. |
Preparation of Oligomeric and Polymeric Derivatives
The presence of a bromine atom on the this compound molecule makes it a suitable monomer for the synthesis of oligomeric and polymeric materials through various cross-coupling reactions. These reactions are instrumental in the construction of conjugated polymers, which are of significant interest for their applications in organic electronics.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. In the context of polymerization, these methods can be used to link monomer units together to form a polymer chain.
The Suzuki-Miyaura polymerization is a versatile method for synthesizing conjugated polymers. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base nih.gov. For this compound, it could be converted into a diboronic acid or ester derivative and then polymerized with a dihaloaromatic comonomer. Alternatively, the bromo-functionalized monomer itself can be subjected to polymerization with an aromatic diboronic acid.
Nickel-Catalyzed Polymerization
Nickel-catalyzed coupling reactions, such as Yamamoto polymerization , provide another effective route to conjugated polymers. This method involves the dehalogenative coupling of aryl halides, typically using a nickel(0) complex as the catalyst. The polymerization of this compound via a Yamamoto-type coupling would lead to the formation of a poly(2,8-phenyldibenzo[b,d]furan) derivative.
The following table outlines potential methods for the preparation of oligomeric and polymeric derivatives from this compound.
| Polymerization Method | Monomer(s) | Catalyst/Reagents | Potential Polymer Structure |
| Suzuki-Miyaura Polymerization | This compound-X,Y-diboronic acid ester + Dihaloarene | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Alternating copolymer of 2,8-phenyldibenzo[b,d]furan and the dihaloarene. |
| Yamamoto Polymerization | This compound | Ni(0) complex (e.g., Ni(COD)₂) | Homopolymer of poly(8-phenyldibenzo[b,d]furan-2-yl). |
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
The exploration of substituted dibenzofurans, including hypothetical structures like 2-Bromo-8-phenyldibenzo[b,d]furan, reveals a class of compounds with significant potential, primarily in the field of materials science. The rigid and planar dibenzofuran (B1670420) core provides a robust scaffold for functionalization, allowing for the tuning of electronic and photophysical properties. The introduction of bromine and phenyl substituents is a key strategy in this endeavor. Bromination of the dibenzofuran nucleus serves as a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. Phenylation, often achieved via Suzuki-Miyaura coupling, is instrumental in extending the π-conjugated system, which can significantly influence the material's charge transport capabilities and emission characteristics.
Dibenzofuran derivatives have demonstrated utility as host materials in phosphorescent organic light-emitting diodes (OLEDs), as well as components in hole-transporting materials for perovskite solar cells. mdpi.comnbinno.com The strategic placement of substituents on the dibenzofuran skeleton is crucial for optimizing device performance.
Unexplored Synthetic Avenues for this compound and its Analogs
While classical methods like Ullmann condensation and Suzuki-Miyaura coupling are foundational in the synthesis of substituted dibenzofurans, several modern synthetic strategies remain underexplored for creating asymmetrically substituted dibenzofurans like the target compound. wikipedia.orgyoutube.com
Direct C-H Arylation: Recent advancements in transition-metal-catalyzed C-H activation offer a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, which typically require pre-functionalized starting materials. The selective C-H phenylation of a brominated dibenzofuran precursor could provide a more direct route to compounds like this compound.
Flow Chemistry Approaches: The use of microreactor technology could offer better control over reaction parameters such as temperature, pressure, and reaction time for hazardous or fast reactions, such as certain bromination or lithiation steps. This could lead to higher yields and improved safety profiles for the synthesis of dibenzofuran intermediates.
Potential for Novel Advanced Materials with Tailored Electronic Properties
The functionalization of the dibenzofuran core with various substituents opens up a vast chemical space for the design of novel organic materials with tailored electronic properties. The hypothetical this compound serves as a blueprint for structures that could be investigated for several applications:
Organic Light-Emitting Diodes (OLEDs): By modifying the phenyl group with electron-donating or electron-withdrawing groups, the HOMO/LUMO energy levels of the dibenzofuran derivative can be fine-tuned. This allows for the design of host materials with optimal energy level alignment for efficient energy transfer to phosphorescent emitters, potentially leading to OLEDs with higher efficiency and longer operational lifetimes. nbinno.com
Organic Photovoltaics (OPVs): Dibenzofuran derivatives can be incorporated as building blocks in donor or acceptor materials for OPV devices. The extended π-conjugation provided by the phenyl group can enhance light absorption in the solar spectrum, while the bromine atom allows for further functionalization to improve morphology and charge separation.
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the dibenzofuran core is conducive to ordered molecular packing in the solid state, which is crucial for efficient charge transport in OFETs. The phenyl substituent can be used to modulate intermolecular interactions and influence the thin-film morphology.
A summary of potential applications for functionalized dibenzofurans is presented in the table below.
| Application Area | Potential Role of Functionalized Dibenzofurans | Key Structural Features |
| OLEDs | Host materials, charge transport materials | Tunable electronic properties, high thermal stability |
| OPVs | Donor or acceptor materials | Broad absorption spectra, good charge mobility |
| OFETs | Active semiconductor layer | High charge carrier mobility, good film-forming properties |
Challenges and Opportunities in the Field of Substituted Dibenzofuran Chemistry
Despite the promise of substituted dibenzofurans, several challenges remain that also represent opportunities for future research:
Regioselectivity: The selective functionalization of specific positions on the dibenzofuran core can be challenging due to the similar reactivity of several carbon atoms. Developing new synthetic methods with high regioselectivity is a key area for advancement.
Scalability: Many of the current synthetic routes for complex dibenzofuran derivatives are suitable for laboratory-scale synthesis but may not be easily scalable for industrial production. The development of more robust and cost-effective synthetic methods is needed.
Structure-Property Relationships: While general trends are understood, a more detailed and predictive understanding of how specific substitution patterns influence the electronic and photophysical properties of dibenzofurans is still needed. This requires a combination of systematic synthesis, detailed characterization, and computational modeling. nih.gov
Stability: For applications in electronic devices, the long-term chemical and photochemical stability of the materials is paramount. Research into new functional groups and molecular designs that enhance the stability of dibenzofuran derivatives is an important avenue for future work.
The continued exploration of the synthesis and properties of substituted dibenzofurans is likely to lead to the development of new high-performance materials for a variety of advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
